TbHK1 Inhibitory Potency of the 3-Methylphenyl Analog Compared to 3,4-Dimethylphenyl and 4-Methylphenyl Analogs
The target compound (entry 29, 3-methyl-phenyl) exhibited a TbHK1 IC50 of 22.3 µM (n=3). This represents substantially weaker potency compared to the 3,4-di-methyl-phenyl analog (entry 30, IC50 = 10.7 µM) and the 4-methyl-phenyl analog (entry 33, IC50 = 13.8 µM) [1]. The approximately 2.1-fold and 1.6-fold reduction in potency, respectively, is directly attributable to the meta-methyl substitution pattern versus para-substituted or di-substituted analogs.
| Evidence Dimension | TbHK1 Enzyme Inhibitory Potency (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 22.3 µM (n=3 replicates, 3-methyl-phenyl substituent; CID 7128189) |
| Comparator Or Baseline | Comparator 1 (Entry 30): 3,4-di-methyl-phenyl, IC50 = 10.7 µM. Comparator 2 (Entry 33): 4-methyl-phenyl, IC50 = 13.8 µM. Comparator 3 (Entry 34): 4-ethyl-phenyl, IC50 = 3.0 µM. |
| Quantified Difference | 2.1-fold less potent vs. 3,4-di-methyl; 1.6-fold less potent vs. 4-methyl; 7.4-fold less potent vs. 4-ethyl analog. |
| Conditions | Recombinant TbHK1 enzymatic assay; data from NIH Molecular Libraries Program Probe Report, Table 5. |
Why This Matters
A researcher optimizing for TbHK1 potency would rationally select the 3,4-di-methyl or 4-ethyl analog over this compound, but the meta-methyl analog is essential for understanding the detrimental effect of meta-substitution on target engagement and for training SAR models.
- [1] Sharlow ER, Golden JE, Dodson H, et al. Identification of Inhibitors of Trypanosoma brucei Hexokinases. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Table 5: SAR summary for modification of the amidoaryl component. Available at: https://www.ncbi.nlm.nih.gov/books/NBK63599/table/ml205.t5/. Last Update: June 24, 2011. View Source
